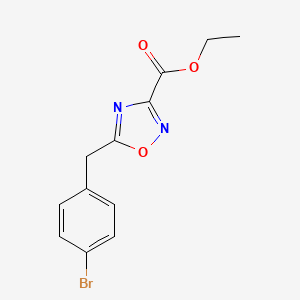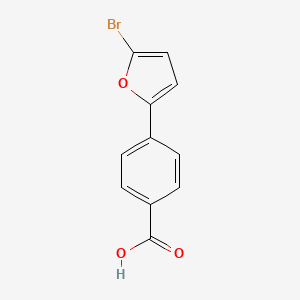![molecular formula C10H6FN3O B1393593 [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 931723-59-0](/img/structure/B1393593.png)
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Overview
Description
“[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a 4-fluorophenyl group and an acetonitrile group .
Synthesis Analysis
The synthesis of oxadiazole derivatives, such as “this compound”, involves the use of various synthetic routes . For instance, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of certain derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a 4-fluorophenyl group and an acetonitrile group .Chemical Reactions Analysis
4-Fluorophenylacetonitrile, a component of “this compound”, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety, particularly those with fluorine substitutions, have been evaluated for their antimicrobial properties. For instance, derivatives synthesized by condensing 2-mercapto-5-phenyl-1,3,4-oxadiazole with different phenyl acetamide derivatives showed notable antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness (Parikh & Joshi, 2014).
Antioxidant Activity
Research on 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which were further reacted with chloroacetonitrile, demonstrated promising antioxidant activities. This suggests the potential utility of such compounds in scenarios where oxidative stress is a concern, such as in the prevention of diseases related to oxidative damage (El Nezhawy et al., 2009).
Antifungal and Anticancer Properties
Compounds derived from 4-fluorobenzoic acid hydrazide showed significant antifungal activity against clinical and standard Candida pathogens. Some derivatives also exhibited anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells, suggesting their potential as therapeutic agents against fungal infections and possibly cancer (Koçyiğit-Kaymakçıoğlu et al., 2012).
Fluorescent Chemosensors
A novel 1,3,4-oxadiazole-based fluorescence chemosensor was developed for the detection of Zn2+ in aqueous solutions, showcasing the application of such compounds in environmental monitoring and biological studies. The sensor displayed a significant fluorescence enhancement upon binding to Zn2+, which could be utilized in live cell imaging to study zinc ion concentration changes within biological systems (Zhou et al., 2012).
Safety and Hazards
Future Directions
The future directions for the study of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” and similar compounds involve further exploration of their synthesis, biological activities, and mechanisms of action. There is also interest in developing new drugs based on the oxadiazole scaffold due to its broad range of chemical and biological properties .
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties and are known to interact with various enzymes and proteins .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact selectively with nucleic acids, enzymes, and globular proteins . This interaction can lead to various biological activities, including antiproliferative effects .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can inhibit various enzymes that contribute to cancer cell proliferation .
Pharmacokinetics
It’s known that 4-fluorophenylacetonitrile, a component of the compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .
Result of Action
1,3,4-oxadiazole derivatives are known to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Action Environment
It’s known that the compound’s stability and efficacy can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation. The compound undergoes biotransformation to produce metabolites like 4-Fluorophenylacetic acid . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to cytochrome P450 enzymes is particularly noteworthy, as this interaction facilitates its biotransformation and subsequent biological effects . Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential and safety profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to the formation of various metabolites . These temporal changes are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the biotransformation of the compound into various metabolites, including 4-Fluorophenylacetic acid . The compound’s effects on metabolic flux and metabolite levels are significant for understanding its overall impact on cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it may accumulate in certain tissues due to its binding affinity for specific proteins . These factors are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAOTGVJZPDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)



![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)





